3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a furan ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach is to start with the synthesis of the thiazolidinone intermediate, which can be achieved through the reaction of furan-2-ylmethylamine with carbon disulfide and chloroacetic acid under basic conditions. The resulting thiazolidinone is then reacted with 2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiazolidinone moiety can be reduced to form thiazolidine derivatives.
Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, thiazolidine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activities.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The thiazolidinone moiety may play a key role in binding to these targets, while the furan and pyrido[1,2-a]pyrimidinone cores may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one include:
Thiazolidinone Derivatives: These compounds share the thiazolidinone moiety and may have similar biological activities.
Furan Derivatives: Compounds containing the furan ring may exhibit similar reactivity and electronic properties.
Pyrido[1,2-a]pyrimidinone Derivatives: These compounds share the pyrido[1,2-a]pyrimidinone core and may have similar applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may result in unique biological and chemical properties not found in other compounds.
Properties
Molecular Formula |
C24H17N3O5S2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17N3O5S2/c1-30-17-8-2-3-9-18(17)32-21-16(22(28)26-11-5-4-10-20(26)25-21)13-19-23(29)27(24(33)34-19)14-15-7-6-12-31-15/h2-13H,14H2,1H3/b19-13- |
InChI Key |
HVRQSOORTKEHJW-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
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